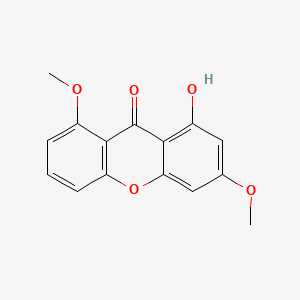

1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

5511-80-8 |

|---|---|

Molecular Formula |

C15H12O5 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1-hydroxy-3,8-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O5/c1-18-8-6-9(16)13-12(7-8)20-11-5-3-4-10(19-2)14(11)15(13)17/h3-7,16H,1-2H3 |

InChI Key |

SMIYLEFJSLFCGS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 1 Hydroxy 3,8 Dimethoxy 9h Xanthen 9 One and Analogues

Distribution in Biological Sources (e.g., Plants, Lichens, Fungi)

Xanthones are secondary metabolites found across various biological kingdoms, from higher plants to fungi and lichens. nih.gov

Plants: The plant kingdom is a rich repository of xanthone (B1684191) derivatives. For instance, the mangosteen fruit pericarp (Garcinia mangostana) is a well-known source of various xanthones, including α- and γ-mangostin. nih.gov Other plant species reported to contain xanthone analogues include those from the Swertia genus, such as Swertia chirata and Swertia calycina, which are known to produce compounds like 1-hydroxy-3,5,8-trimethoxyxanthen-9-one (B14649692) and 1-hydroxy-3,5-dimethoxy-xanthen-9-one. nih.gov The plant Ajuga bracteosa has also been identified as a source of 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one. researchgate.net Furthermore, species like Halenia elliptica and Halenia corniculata contain the analogue 1-hydroxy-2,3,4,5-tetramethoxy-9H-xanthen-9-one. nih.gov

Lichens: Lichens are a significant source of unique xanthones. A notable example is lichexanthone (B95002) (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one), which was first isolated from a leafy lichen species. wikipedia.org This compound and its chlorinated derivatives have been identified in various lichens, including those of the Pertusaria and Pyxine genera. wikipedia.org For example, the lichen Pertusaria sulphurata has been shown to contain lichexanthone. publish.csiro.au The presence of these compounds is so characteristic that they are used in the chemotaxonomy of these organisms. wikipedia.org

Fungi: Marine-derived fungi have emerged as a prolific source of novel xanthones. nih.gov These microorganisms, found in marine sediments and associated with other marine life like sponges and jellyfish, produce a variety of highly substituted xanthones. nih.gov

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of xanthones from their natural sources require sophisticated separation techniques due to the structural similarity of these compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and quantification of xanthones. nih.gov Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of solvent mixtures like methanol (B129727)/water or acetonitrile/water, often with the addition of formic acid to improve peak shape. researchgate.netthermofisher.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers even faster analysis times and higher resolution. thermofisher.com

Thin-Layer Chromatography (TLC): TLC is a traditional and valuable tool for the initial separation and qualitative analysis of xanthone extracts. nih.gov It is often used to monitor the progress of column chromatography separations.

Centrifugal Partition Chromatography (CPC): High-performance centrifugal partition chromatography (HPCPC) is a liquid-liquid chromatographic technique that has been successfully applied to the preparative separation of xanthones from crude extracts in a single step, offering an alternative to more labor-intensive solid-phase chromatography methods. nih.gov

Other Techniques: Capillary electrophoresis (CE) has been explored for xanthone separation, offering high efficiency and speed. nih.gov Column chromatography using silica (B1680970) gel or Sephadex LH-20 is also a common step in the purification process. nih.gov Accelerated Solvent Extraction (ASE) is a modern technique that uses high temperature and pressure to rapidly extract compounds from solid samples, reducing extraction time and solvent consumption. thermofisher.com

Characterization of Isolation Yields and Purity Assessments

The efficiency of isolation processes is determined by the yield and purity of the obtained compounds.

Isolation Yields: The yield of isolated xanthones can vary significantly depending on the source material and the extraction and purification methods employed. For example, in one study, 200 mg of a crude extract from mangosteen pericarp yielded 55.4 mg of α-mangostin and 12.4 mg of γ-mangostin using HPCPC. nih.gov Another example from the lichen Pertusaria sulphurata reported the isolation of 20 mg of lichexanthone from a 480 mg xanthone mixture obtained from an ether extract. publish.csiro.au

Purity Assessments: The purity of isolated xanthones is typically assessed using chromatographic and spectroscopic methods. HPLC is a primary tool for purity determination, with the purity of a compound being calculated based on the peak area percentage in the chromatogram. researchgate.net For instance, α-mangostin and γ-mangostin have been isolated with purities of 93.6% and 98.4%, respectively. nih.gov Another study reported the isolation of cowanol from Garcinia oblongifolia with a purity of 98.4%. researchgate.net The identity and purity of the compounds are further confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). publish.csiro.auresearchgate.net

Synthetic Strategies and Chemical Transformations of 1 Hydroxy 3,8 Dimethoxy 9h Xanthen 9 One and Its Precursors

Total Synthesis Approaches for the Xanthone (B1684191) Scaffold

The synthesis of the xanthone core is a well-established field in organic chemistry, driven by the diverse biological activities exhibited by this class of compounds. up.ptresearchgate.net The primary strategies generally converge on the formation of a key intermediate, either a 2,2'-dioxygenated benzophenone (B1666685) or a 2-aryloxybenzoic acid, which then undergoes cyclization to yield the tricyclic xanthone system. up.pt

Cyclization Reactions in Xanthone Ring Formation

The final ring-closing step is the defining feature of xanthone synthesis. Several classical and modern methods are employed to achieve this transformation.

Cyclodehydration of 2,2'-Dihydroxybenzophenones: This is one of the most common methods. The benzophenone precursor, typically synthesized via a Friedel-Crafts acylation, undergoes intramolecular nucleophilic aromatic substitution under basic conditions or an acid-catalyzed dehydration to form the xanthone ring. rsc.org The Grover, Shah, and Shah (GSS) reaction is a classic one-pot approach where a salicylic (B10762653) acid and a phenol (B47542) react, often with zinc chloride and phosphoryl chloride, to form a benzophenone that cyclizes in situ if an additional hydroxyl group is available for cyclization. up.ptrsc.org

Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids: This route involves the synthesis of a diaryl ether, often via an Ullmann condensation between a sodium phenolate (B1203915) and an ortho-halogenated benzoic acid. up.pt The resulting 2-aryloxybenzoic acid is then cyclized under strong acid conditions (e.g., sulfuric acid, polyphosphoric acid) to afford the xanthone. up.pt

Modern Catalytic Approaches: Recent advancements have introduced milder and more efficient methods. These include palladium-catalyzed domino reactions, rhodium-catalyzed C-H activation/annulation of salicylaldehydes with hydroquinones, and copper-catalyzed dehydrogenative cyclization. researchgate.netacs.orgacs.org Another innovative approach involves the coupling of arynes with substituted benzoates, which proceeds through a tandem nucleophilic coupling and subsequent intramolecular electrophilic cyclization. nih.gov

| Cyclization Strategy | Precursor | Typical Reagents/Conditions | Key Transformation | Reference(s) |

| Grover, Shah, and Shah (GSS) | Salicylic Acid + Phenol | ZnCl₂/POCl₃ | In situ benzophenone formation and cyclization | up.pt, rsc.org |

| Benzophenone Cyclodehydration | 2,2'-Dihydroxybenzophenone | Base (e.g., K₂CO₃) or Acid (e.g., H₂SO₄) | Intramolecular nucleophilic substitution/dehydration | rsc.org |

| Diaryl Ether Cycloacylation | 2-Aryloxybenzoic Acid | Polyphosphoric Acid (PPA), Eaton's Reagent | Intramolecular Friedel-Crafts acylation | up.pt, rsc.org |

| Aryne Coupling | o-(Trimethylsilyl)phenyl triflate + Benzoate | CsF, MeCN | Aryne formation followed by coupling and cyclization | nih.gov |

| Dehydrogenative Cyclization | Cyclohexyl(2-hydroxyphenyl)methanone | Cu(II) catalyst | C-H activation and aromatization | nih.gov, acs.org |

| C-H Activation/Annulation | Salicylaldehyde + Hydroquinone | Rh(III) catalyst | Cascade C-H/O-H functionalization and annulation | acs.org |

Regioselective Functionalization Techniques

Achieving the correct substitution pattern on the xanthone scaffold is critical. Regioselectivity is controlled by the strategic placement of functional groups on the precursors (the benzoic acid and phenol components). The directing effects of substituents on the aromatic rings guide the initial Friedel-Crafts acylation or Ullmann condensation, as well as the final cyclization step.

For instance, in Friedel-Crafts acylation, the methoxy (B1213986) and hydroxy groups are strong activating, ortho-, para-directors, which dictates the point of acylation on the phenol ring. In cases where multiple positions are activated, mixtures of isomers can result. rsc.org To overcome this, protecting groups or specific blocking groups may be employed. More advanced techniques, like directed ortho-metalation, can provide high regioselectivity but often require specific substrates and reaction conditions. The biosynthetic pathways of natural xanthones also provide insight, where enzymes achieve remarkable regioselectivity in oxidative coupling and functional group modifications. nih.govnih.gov

Directed Synthesis of 1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one

While a specific, documented total synthesis for this compound is not prominently detailed in the literature, a logical pathway can be constructed based on the established benzophenone route, which offers high convergence and predictability.

A plausible synthetic approach would involve:

Precursor Selection: The synthesis would start from two key building blocks: 2-hydroxy-4-methoxybenzoic acid (or a protected derivative) and 1,3-dimethoxybenzene (B93181) .

Friedel-Crafts Acylation: These two precursors would undergo a Friedel-Crafts acylation reaction. The benzoyl chloride of the benzoic acid derivative would be generated in situ or separately and then reacted with 1,3-dimethoxybenzene in the presence of a Lewis acid catalyst like AlCl₃. The acylation is directed by the two methoxy groups of 1,3-dimethoxybenzene to the C4 position, yielding the intermediate 2-hydroxy-2',4',4-trimethoxybenzophenone .

Cyclization: The resulting benzophenone intermediate would then be subjected to cyclodehydration. Heating this intermediate, often with a base like potassium carbonate in a high-boiling solvent, would induce an intramolecular nucleophilic aromatic substitution. The hydroxyl group at C2 attacks the C2' position, displacing a methoxy group to form the xanthone ring.

Selective Demethylation: The product of this cyclization would be 1,3,8-trimethoxy-9H-xanthen-9-one . To obtain the final target compound, a selective demethylation at the C1 position is required. The C1-methoxy group is peri to the carbonyl group, making it susceptible to selective cleavage using reagents like boron trichloride (B1173362) (BCl₃) at low temperatures, which preferentially removes methyl groups adjacent to a carbonyl. This final step would yield This compound .

Derivatization and Analogue Synthesis for Structure-Activity Exploration

To investigate structure-activity relationships (SAR), the synthesized this compound can be further modified. The hydroxyl group at C1 and the aromatic rings are the primary sites for such derivatization.

Alkylation and Acylation Strategies

The phenolic hydroxyl group at the C1 position is a prime target for modification.

Alkylation: This reaction can be readily achieved by treating the parent xanthone with an alkyl halide (e.g., methyl iodide, prenyl bromide) in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF. mdpi.com This converts the hydroxyl group into an ether, which can alter the compound's hydrogen-bonding capacity, lipophilicity, and biological activity. Complete methylation of all hydroxyl groups is also a common strategy in structural elucidation. researchgate.net

Acylation: The hydroxyl group can be converted to an ester by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This transformation is useful for creating prodrugs or modifying the compound's solubility and metabolic stability.

Halogenation Reactions

Introducing halogen atoms (Cl, Br, I) onto the xanthone scaffold can significantly influence electronic properties and metabolic stability, often enhancing biological potency.

Electrophilic Aromatic Substitution: The xanthone core, activated by the hydroxyl and methoxy groups, is susceptible to electrophilic halogenation. The positions ortho and para to these activating groups are the most likely sites for substitution. For this compound, the most activated positions for electrophilic attack are C2 and C4. Direct treatment with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce chlorine or bromine onto the ring. nih.gov The regioselectivity of this reaction can sometimes be difficult to control, potentially leading to a mixture of mono- and di-halogenated products. The choice of solvent and reaction conditions can help to favor a particular isomer.

Introduction of Nitrogen-Containing Substituents

The incorporation of nitrogen-containing functional groups into the xanthone scaffold is a key strategy for modulating the molecule's physicochemical and biological properties. Cationic modifications, such as the introduction of amine or guanidine (B92328) groups, can enhance the interaction of these compounds with biological targets like bacterial cell walls. nih.gov

One common approach involves the conversion of hydroxyl groups on the xanthone core to triflates, which are excellent leaving groups. Subsequent reaction with various primary and secondary amines allows for the synthesis of a diverse library of aminated xanthones. researchgate.net For instance, the hydroxyl groups at positions 3 and 6 of a dihydroxyxanthone can be converted to their corresponding bis(trifluoromethanesulfonate) derivatives. These can then be reacted with a range of amines to yield 3,6-diaminoxanthones. researchgate.net This method provides a versatile route to introduce nitrogen substituents at specific positions, thereby fine-tuning the molecule's properties.

Prenylation and Other Alkenylations

Prenylated xanthones represent the most abundant group of naturally occurring xanthones and are known for their significant biological activities. benthamdirect.com The introduction of prenyl or other alkenyl groups onto the xanthone nucleus is a crucial synthetic transformation.

Simple prenylation can be achieved by reacting the parent xanthone with a prenylating agent, such as prenyl bromide, in the presence of a base. This reaction can be influenced by factors like the choice of solvent and catalyst. Modern synthetic methods, including microwave-assisted organic synthesis and heterogeneous catalysis using catalysts like Montmorillonite K10 Clay, have been employed to improve the efficiency and selectivity of these reactions. benthamdirect.com

Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for the alkenylation of xanthones. For example, copper-catalyzed intramolecular electrophilic aromatic substitution (SEAr)-oxidation processes can provide access to a variety of styryl- and alkenyl-substituted xanthone derivatives. researchgate.net Ruthenium-catalyzed C-H functionalization has also been utilized for the site-selective alkenylation of related quinolinone systems, a strategy that could potentially be adapted for xanthones. acs.org

Synthesis of Dimeric and Polymeric Xanthone Scaffolds

The synthesis of dimeric and polymeric xanthone structures opens avenues to materials with novel properties and potentially enhanced biological activities. Bis-xanthones are a recognized class of xanthone derivatives. nih.gov

The formation of dimeric structures can be conceptualized through various coupling strategies. For instance, oxidative coupling of monomeric xanthone units can lead to the formation of C-C or C-O-C linked dimers. While specific examples for this compound are not extensively detailed in the provided results, the general principles of phenol coupling reactions could be applied.

The synthesis of polymeric materials incorporating the xanthone scaffold is an area of growing interest. The reactive functional groups on the xanthone core, such as the hydroxyl group, can serve as handles for polymerization reactions. For example, the hydroxyl group could be converted into a polymerizable moiety, such as an acrylate (B77674) or a styrenic group, which can then undergo polymerization to form a xanthone-containing polymer.

Chemical Reactivity and Transformation Pathways of this compound

The inherent reactivity of this compound is dictated by its constituent functional groups and the aromatic xanthone core.

Oxidation and Reduction Reactions

The xanthone core can undergo both oxidation and reduction reactions. Oxidation of xanthones can lead to the formation of quinone-like structures. The presence of electron-donating hydroxyl and methoxy groups on the aromatic rings of this compound would likely influence the regioselectivity of such oxidation reactions.

Conversely, the carbonyl group of the xanthen-9-one system can be reduced. Common reducing agents like sodium borohydride (B1222165) can convert the ketone to a secondary alcohol, yielding a xanthenol. The choice of reducing agent can influence the outcome of the reaction.

Electrophilic and Nucleophilic Substitution Patterns

The aromatic rings of the xanthone scaffold are susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the directing effects of the existing substituents. The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. libretexts.org Therefore, in this compound, electrophilic attack is expected to occur at positions ortho and para to these activating groups. Common EAS reactions include halogenation, nitration, and sulfonation, which typically require a catalyst to generate a strong electrophile. masterorganicchemistry.comyoutube.com

Nucleophilic substitution reactions on the xanthone core are less common but can occur, particularly on activated positions or through the displacement of good leaving groups. nih.gov For instance, as mentioned in the synthesis of nitrogen-containing substituents, the conversion of a hydroxyl group to a triflate facilitates nucleophilic attack by amines.

Rearrangement Reactions (e.g., Claisen Rearrangement of Prenylated Analogues)

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that is particularly relevant for prenylated xanthones. benthamdirect.com This reaction typically involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol. organic-chemistry.org In the context of xanthones, a prenyl ether derivative, formed by the O-prenylation of a hydroxyl group, can undergo a Claisen rearrangement to introduce the prenyl group onto the aromatic ring at an ortho position. benthamdirect.com

This rearrangement proceeds through a concerted, pericyclic mechanism, often via a chair-like transition state. organic-chemistry.orgwikipedia.org If both ortho positions are blocked, the reaction can proceed to the para position through a subsequent Cope rearrangement. organic-chemistry.org The Claisen rearrangement is a key step in the synthesis of many naturally occurring and biologically active prenylated xanthones. benthamdirect.com There are several variations of the Claisen rearrangement, including the Johnson-Claisen and Ireland-Claisen rearrangements, which offer alternative conditions and can be applied to a wider range of substrates. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 1 Hydroxy 3,8 Dimethoxy 9h Xanthen 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For xanthone (B1684191) derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a wealth of information.

The ¹H NMR spectrum of a xanthone derivative provides information about the number of different types of protons and their immediate electronic environment. For the derivative lichexanthone (B95002), the spectrum recorded in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals. rsc.org A highly deshielded singlet appears at δ 13.39 ppm, which is typical for a hydroxyl group proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group at position 9. rsc.org

The aromatic region shows four doublets, corresponding to the protons on the xanthone core. rsc.org The coupling constants (J values) for these doublets are small (around 2.1 Hz), which is characteristic of meta-coupling in aromatic systems. rsc.org This indicates the substitution pattern on the benzene (B151609) rings. Additionally, singlets for two methoxy (B1213986) groups are observed at δ 3.89 and δ 3.86 ppm, and a methyl group singlet appears at δ 2.84 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for Lichexanthone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 1-OH | 13.39 | s | - |

| H-2 | 6.32 | d | 2.1 |

| H-4 | 6.29 | d | 2.1 |

| H-5 | 6.67 | d | 2.06 |

| H-7 | 6.65 | d | 2.04 |

| 3-OCH₃ | 3.86 | s | - |

| 6-OCH₃ | 3.89 | s | - |

| 8-CH₃ | 2.84 | s | - |

Data obtained from studies on 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The spectrum of lichexanthone shows a total of 16 carbon signals. The carbonyl carbon (C-9) is characteristically found at a downfield chemical shift of δ 182.7 ppm. The carbons bearing the hydroxyl and methoxy groups also have distinct chemical shifts in the aromatic region, typically between δ 155 and δ 165 ppm. The methyl and methoxy carbons appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Assignments for Lichexanthone

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 162.2 |

| C-2 | 97.2 |

| C-3 | 166.4 |

| C-4 | 92.5 |

| C-4a | 156.0 |

| C-4b | 143.8 |

| C-5 | 116.0 |

| C-6 | 155.6 |

| C-7 | 124.0 |

| C-8 | 119.8 |

| C-8a | 109.4 |

| C-9 | 182.7 |

| C-9a | 106.3 |

| 3-OCH₃ | 55.7 |

| 6-OCH₃ | 56.3 |

| 8-CH₃ | 23.4 |

Data obtained from studies on 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one.

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The analysis of the HSQC spectrum of lichexanthone confirmed the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other in the three-dimensional structure, which can be important for determining stereochemistry in more complex derivatives.

The combination of these 2D NMR experiments provides irrefutable evidence for the proposed structure of the xanthone derivative.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For lichexanthone, the molecular ion peak (M+) was observed at a mass-to-charge ratio (m/z) of 286, which corresponds to the calculated mass for the molecular formula C₁₆H₁₄O₅. rsc.org

Fragmentation analysis provides further structural information. The mass spectrum of lichexanthone shows significant fragments at m/z 258, corresponding to the loss of a formyl group (-CHO), and at m/z 228, which results from the loss of a formaldehyde (B43269) molecule (-CH₂O). rsc.org These fragmentation patterns are characteristic of the xanthone scaffold and its specific substituents.

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique requires the growth of a suitable single crystal of the compound.

For lichexanthone, single-crystal X-ray diffraction analysis has shown that it crystallizes in the monoclinic system. nih.gov The space group was determined to be P2₁/c. nih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined as follows:

Table 3: Unit Cell Parameters for Lichexanthone

| Parameter | Value |

|---|---|

| a | 11.6405 (5) Å |

| b | 7.5444 (3) Å |

| c | 15.2341 (6) Å |

| β | 102.280 (1)° |

| Volume (V) | 1307.26 (9) ų |

| Z | 4 |

Data obtained from studies on 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one. nih.gov

The parameter 'Z' indicates that there are four molecules of lichexanthone in the unit cell. nih.gov The complete structural refinement provides the exact bond lengths, bond angles, and torsion angles, confirming the planar nature of the xanthone core and the positions of the substituent groups. nih.gov

Bond Lengths, Bond Angles, and Torsion Angles Analysis

The crystal structure of 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one reveals a nearly planar tricyclic system, a characteristic feature of the xanthone backbone. The planarity of the fused ring system is crucial for its electronic properties and interactions with biological targets. The bond lengths within the aromatic rings fall within the expected range for C-C bonds with partial double bond character, indicative of electron delocalization across the xanthone core. The carbonyl group (C=O) at position 9 exhibits a typical double bond length. The bond angles around the sp2-hybridized carbon atoms are approximately 120°, consistent with a planar geometry. The methoxy groups introduce slight deviations in the local geometry.

For comparative purposes, the crystallographic data of another related derivative, lichexanthone (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one), further corroborates the general structural features of this class of compounds. redalyc.orgresearchgate.net Lichexanthone also crystallizes in a monoclinic system, and its molecular structure confirms the planarity of the xanthone core. redalyc.orgresearchgate.net

Below are representative tables of selected bond lengths and bond angles for 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one, which are expected to be very similar to those in the 1-hydroxy-3,8-dimethoxy isomer.

Table 1: Selected Bond Lengths for 1-Hydroxy-3,5-dimethoxy-9H-xanthen-9-one

| Bond | Length (Å) |

| C1-O1 | 1.35 |

| C9=O9 | 1.25 |

| C3-O3 | 1.36 |

| C5-O5 | 1.37 |

| C-C (aromatic) | 1.38 - 1.42 |

| C-O (ether) | 1.37 - 1.43 |

Note: The data presented is for the structural isomer 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one as a representative model.

Table 2: Selected Bond Angles for 1-Hydroxy-3,5-dimethoxy-9H-xanthen-9-one

| Angle | Degree (°) |

| O1-C1-C2 | 120.5 |

| C8a-C9-O9 | 121.0 |

| C2-C3-O3 | 118.9 |

| C4-C5-O5 | 119.8 |

| C-C-C (in rings) | 118 - 122 |

Note: The data presented is for the structural isomer 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one as a representative model.

Torsion angles define the conformation of the molecule. For the largely planar xanthone ring system, the torsion angles within the rings are close to 0° or 180°, confirming the planarity. The orientation of the methoxy groups relative to the aromatic rings can be described by the C-C-O-C torsion angles.

Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The solid-state packing of 1-hydroxy-3,8-dimethoxy-9H-xanthen-9-one and its derivatives is governed by a network of non-covalent interactions, which play a crucial role in the stability of the crystal lattice. The primary intermolecular forces at play are hydrogen bonds and π-π stacking interactions.

The presence of a hydroxyl group at position 1 facilitates the formation of strong intramolecular hydrogen bonds with the adjacent carbonyl oxygen at position 9. This interaction is a common feature in 1-hydroxyxanthones and contributes to the planarity and stability of the molecule. In the crystal lattice of the isomer 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one, intermolecular hydrogen bonds are also observed, where the hydroxyl group of one molecule can interact with the oxygen atoms of neighboring molecules, leading to the formation of extended chains or dimeric structures.

Table 3: Key Intermolecular Interactions in Xanthone Derivatives

| Interaction Type | Description | Typical Distance/Geometry |

| Intramolecular H-bond | O1-H···O9 | Forms a six-membered ring, contributing to planarity. |

| Intermolecular H-bond | O-H···O | Connects neighboring molecules into chains or dimers. |

| π-π Stacking | Parallel or offset stacking of xanthone rings | Interplanar distance of 3.3 - 3.8 Å. |

| C-H···O Interactions | Weak hydrogen bonds involving methoxy groups | Stabilizes the crystal packing. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its various vibrational modes. The analysis of these spectra allows for the identification of functional groups and provides insights into the molecular structure and bonding.

The IR spectrum of a xanthone derivative is typically characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (νC=O) in the region of 1600-1660 cm⁻¹. For a dimer of a related trihydroxy-xanthone, a carbonyl stretch was observed at 1755 cm⁻¹. mdpi.com The presence of an intramolecular hydrogen bond between the 1-hydroxyl group and the 9-carbonyl group can lead to a shift of this band to lower wavenumbers. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkages of the methoxy groups and the xanthone core are expected in the 1000-1300 cm⁻¹ range. The stretching vibration of the hydroxyl group (νO-H) will appear as a broad band in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. For a related trihydroxy-xanthone dimer, this was observed at 3412 cm⁻¹. mdpi.com

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O-C bonds and the breathing modes of the aromatic rings can also be observed.

Table 4: General Vibrational Frequencies for Xanthone Derivatives

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 | O-H stretching (hydroxyl group) |

| 2850-3000 | C-H stretching (aromatic and methoxy) |

| 1600-1660 | C=O stretching (carbonyl group) |

| 1450-1600 | C=C stretching (aromatic rings) |

| 1000-1300 | C-O stretching (ether and phenol) |

| 700-900 | C-H out-of-plane bending (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The xanthone scaffold, with its extended π-electron system, acts as a chromophore and exhibits characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum of xanthone derivatives typically displays two or three main absorption bands. These bands are generally attributed to π → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the nature and position of the substituents on the xanthone core. Hydroxyl and methoxy groups, being auxochromes, can cause a bathochromic (red) shift in the absorption maxima.

For instance, a dimer of a related trihydroxy-xanthone showed absorption bands at λmax 322 and 262 nm, which are characteristic of a conjugated system. mdpi.com The electronic transitions in flavone, a structurally related compound, have been assigned to HOMO→LUMO and other molecular orbital transitions. Similar transitions are expected for this compound. The long-wavelength absorption band is often associated with the transition involving the entire conjugated system of the xanthone nucleus.

Table 5: Typical UV-Vis Absorption Maxima for Xanthone Derivatives

| Band | Wavelength Range (nm) | Type of Transition |

| Band I | 300 - 380 | π → π |

| Band II | 230 - 280 | π → π |

The study of the solvent effect on the UV-Vis spectrum (solvatochromism) can provide further information about the nature of the electronic transitions and the polarity of the ground and excited states of the molecule.

Computational Chemistry and Theoretical Studies on 1 Hydroxy 3,8 Dimethoxy 9h Xanthen 9 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a lens into the electronic structure and ground state properties of 1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For xanthone (B1684191) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G), are used to analyze molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and other electronic characteristics. isca.me

The MEP map is crucial for identifying the chemically reactive sites of a molecule. For a compound like this compound, the MEP would likely show the most negative potential (red regions) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack. isca.me The hydrogen of the hydroxyl group would exhibit a positive potential (blue region), highlighting its role as a hydrogen bond donor.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a significant parameter for molecular stability; a smaller gap generally implies higher reactivity. isca.me For a related compound, smeathxanthone A, the HOMO was found to be distributed over the C ring and the pyran-4-one cycle, while the LUMO was located on the carbonyl groups and carbon atoms. isca.me A similar distribution would be anticipated for this compound. The energy gap for smeathxanthone A was calculated to be very low (0.0058 eV), suggesting high reactivity. isca.me

Table 1: Illustrative Frontier Orbital Energies for a Xanthone Derivative (smeathxanthone A)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -0.00992 |

| LUMO | -0.00407 |

| Energy Gap (ΔE) | 0.00585 |

Data derived from a DFT study on a related xanthone and is for illustrative purposes. isca.me

Ab Initio Calculations for Ground State Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, are employed to determine the ground state properties of molecules, such as their optimized geometry. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For xanthone derivatives, the molecular conformation is often found to be essentially planar. The planarity is favorable for the formation of intramolecular hydrogen bonds, for instance, between the C1-hydroxyl group and the C9-carbonyl oxygen.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized or isolated compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.netnih.gov For xanthones, the chemical shift of the C1-hydroxyl proton is typically observed in the range of δ 9.25-13.35 ppm, with the chelated hydroxyl group appearing at the lower field (δ 12-13 ppm). researchgate.net The positions of methoxy (B1213986) groups also significantly influence the NMR spectra. researchgate.net Theoretical calculations can accurately determine the shift increments for various substitution patterns on the xanthone nucleus. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of xanthone derivatives can also be predicted. For instance, the UV spectrum for the related compound 1-hydroxy-3,7-dimethoxyxanthone (B191300) shows maximum absorption at wavelengths of 208, 245, 277, and 308 nm. researchgate.net Quantum chemical calculations can clarify the nature of these electronic transitions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations provide insights into the conformational changes and dynamic behavior of a molecule over time. These simulations are particularly useful for understanding how a ligand interacts with a biological target.

For a related compound, 1-hydroxy-3,7-dimethoxyxanthone, MD simulations have been used to study its interaction with the active site of 14-α-demethylase, an important antifungal target. researchgate.net Such simulations can reveal the stability of the ligand-protein complex and identify key interactions, such as hydrogen bonds, that maintain the ligand's position in the active site. researchgate.net Although the protein may show some conformational changes, the continued presence of the xanthone in the active site suggests favorable and stable interactions. researchgate.net Similar MD studies on this compound would be instrumental in understanding its potential as a bioactive agent.

In Silico Molecular Docking for Ligand-Target Interaction Prediction at the Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is widely used in drug discovery to screen for potential inhibitors.

Numerous docking studies have been performed on xanthone derivatives to explore their binding to various biological targets. nih.govnih.govnih.govichem.mdresearchgate.netnih.gov For example, alkoxy-substituted xanthones have been docked against α-amylase and α-glucosidase, enzymes relevant to diabetes. nih.gov These studies revealed that the binding energy of the xanthone derivatives can be superior to that of reference drugs, and they identified specific amino acid residues involved in the binding. nih.gov Similarly, xanthones have been docked to protein tyrosine kinase receptors to evaluate their anticancer potential, with the analysis focusing on hydrogen bond distances and interaction energies. ichem.md A molecular docking study of this compound against a specific target would involve preparing the 3D structure of the ligand and the protein, defining a binding site, and then using a docking algorithm to predict the binding mode and affinity.

Table 2: Example of Docking Scores for Alkoxy-Substituted Xanthones against α-Glucosidase

| Compound | Binding Energy (ΔG, kcal/mol) |

|---|---|

| Xanthone Derivative 6c | -9.17 |

| Xanthone Derivative 6e | -9.41 |

| Xanthone Derivative 10c | -9.82 |

| Acarbose (Reference) | -7.78 |

Data from a study on related alkoxy-substituted xanthones, presented for illustrative purposes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) Modeling (excluding clinical outcomes)

QSAR and QSMR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or mechanism of action. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Several QSAR studies have been conducted on xanthone derivatives to understand their antioxidant, anti-inflammatory, and enzyme inhibitory activities. nih.govresearchgate.netyu.edu.jo These studies typically involve calculating a variety of molecular descriptors, which can be categorized as topological, geometrical, electrostatic, and quantum-chemical. nih.gov For instance, a QSAR study on the monoamine oxidase (MAO) inhibitory activity of 59 xanthones provided information on how steric and electrostatic fields influence their activity. researchgate.net Another study on xanthones as MAO-A inhibitors used multiple linear regression and multiple non-linear regression to develop predictive models, which were then used to design new, more potent inhibitors. yu.edu.jo A QSAR study on this compound would require a dataset of related compounds with measured biological activity to develop a predictive model for its potential efficacy.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dihydroxy-9H-xanthen-9-one |

| 1,3-dimethoxy-9H-xanthen-9-one |

| 1-hydroxy-3,7-dimethoxyxanthone |

| 1,3,6,8-tetrahydroxyxanthone |

| Smeathxanthone A |

| 1-hydroxyxanthone |

| 1,3-dihydroxyxanthone |

| 1,6-dihydroxyxanthone |

Mechanistic Investigations of Biological Activities of 1 Hydroxy 3,8 Dimethoxy 9h Xanthen 9 One in Vitro and in Silico Approaches

Enzyme Inhibition Studies: Molecular and Cellular Mechanisms

Inhibition of Specific Metabolic Enzymes (e.g., α-glucosidase, sterol 14-alpha demethylase)

No specific studies investigating the inhibitory effect of 1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one on α-glucosidase or sterol 14-alpha demethylase have been identified in the current scientific literature.

However, the xanthone (B1684191) scaffold is a known pharmacophore for enzyme inhibition. For instance, other xanthone derivatives, such as α-mangostin and γ-mangostin from Garcinia mangostana, have demonstrated inhibitory activity against α-glucosidase. mdpi.comnih.gov Mechanistic studies on these related compounds suggest that the interaction is often reversible, involving hydrogen bonding with key amino acid residues in the enzyme's active site. mdpi.com The inhibition of α-glucosidase is a key mechanism for controlling postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. mdpi.com

Modulation of Protease Activities (e.g., collagenase, elastase, hyaluronidase)

There is no available research data on the modulation of protease activities, such as collagenase, elastase, or hyaluronidase, by this compound.

As a general class, certain xanthones have been investigated for their anti-aging properties via the inhibition of extracellular matrix-degrading enzymes. For example, some xanthone derivatives have been shown to inhibit hyaluronidase, which is responsible for the breakdown of hyaluronic acid, a key component of the skin's moisture and structure. researchgate.net The inhibition of collagenase and elastase is also a target for compounds aiming to prevent skin aging.

Antioxidant Mechanism Elucidation

Radical Scavenging Pathways (e.g., DPPH, ABTS)

Specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS) radical scavenging assays for this compound are not available.

The antioxidant activity of the xanthone class is well-documented, largely attributed to the phenolic hydroxyl groups on their structure which can donate a hydrogen atom to neutralize free radicals. researchgate.net Numerous synthetic and natural xanthones have been shown to be effective scavengers of DPPH and ABTS radicals in vitro, with their efficacy often depending on the number and position of hydroxyl and methoxy (B1213986) substituents on the xanthone core. researchgate.netnih.gov

Metal Chelating Effects and Redox Interactions

There are no published studies examining the metal-chelating properties or specific redox interactions of this compound.

Cellular Antioxidant Response Activation (e.g., Nrf2 Pathway Modulation)

The effect of this compound on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway has not been investigated.

The Nrf2 pathway is a primary regulator of cellular antioxidant defenses. nih.govmq.edu.au Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes. The xanthone scaffold has been identified as a key structure for activating this pathway. nih.govresearchgate.net Studies on other xanthones, such as α- and γ-mangostin, show they can promote Nrf2 translocation to the nucleus, enhancing the cell's intrinsic antioxidant response to oxidative stress and inflammation. nih.gov This modulation of the Nrf2 pathway represents a significant mechanism by which xanthones exert their protective effects beyond direct radical scavenging. nih.govresearchgate.net

Molecular Interactions and Cellular Signaling Pathway Modulation

The therapeutic potential of xanthone scaffolds is often linked to their ability to interact with various molecular targets and modulate key cellular signaling pathways. nih.gov The specific substitution pattern on the 9H-xanthen-9-one core dictates the bioactivity, including anti-inflammatory and antiproliferative effects. nih.gov

Receptor Binding Studies and Ligand-Target Specificity

Detailed receptor binding studies specifically for this compound are not extensively detailed in current literature. However, computational methods such as molecular docking are commonly employed to predict the binding affinity of xanthone derivatives to various biological targets. These in silico studies help to identify potential protein targets and elucidate the structural features of the xanthone core that are crucial for effective binding and subsequent biological activity. The interaction is often governed by the formation of hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the target protein's binding site.

Investigation of Anti-inflammatory Mechanisms in Cellular Models (e.g., IL-6, PGE2 synthesis inhibition)

Xanthone derivatives are recognized for their anti-inflammatory properties. nih.gov The mechanism often involves the modulation of key inflammatory mediators. For instance, studies on related xanthone compounds have demonstrated significant anti-inflammatory effects. A notable example is the compound 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), which has been shown to inhibit the synthesis of the pro-inflammatory cytokine Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2) in human macrophage models stimulated with lipopolysaccharides (LPS). mdpi.com This inhibition is a key indicator of the compound's ability to interfere with inflammatory cascades. mdpi.com

While this data pertains to a structurally related xanthone, it suggests a probable mechanism of action for this compound. The inhibition of PGE2 synthesis points towards a potential interaction with the cyclooxygenase (COX) pathway. nih.gov PGE2 is a key mediator of inflammation and fever, and its suppression is a hallmark of many anti-inflammatory drugs. nih.gov Similarly, the reduction of IL-6, a pleiotropic cytokine involved in inflammation and immune regulation, highlights the potential of the xanthone scaffold to modulate immune responses. nih.gov

Table 1: Anti-inflammatory Activity of a Representative Xanthone (1,2-DHX) in LPS-Stimulated Human Macrophages

| Concentration of 1,2-DHX | Inhibition of IL-6 Synthesis (%) | Inhibition of PGE2 Synthesis (%) |

|---|---|---|

| 5 µM | Data not specified | Data not specified |

| 12.5 µM | Significant Inhibition | Significant Inhibition |

| 25 µM | Significant Inhibition | Significant Inhibition |

| 50 µM | Significant Inhibition | Significant Inhibition |

| 100 µM | Significant Inhibition | Significant Inhibition |

Data derived from studies on 1,2-dihydroxy-9H-xanthen-9-one, a structurally related compound. mdpi.com

Molecular Basis of Cellular Proliferation Modulation (e.g., cell cycle arrest, p53 activation in specific cell lines)

The modulation of cellular proliferation is a critical area of investigation for potential anticancer agents. The tumor suppressor protein p53 plays a pivotal role in this process by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. nih.gov Activation of p53 can halt the cell cycle, typically at the G1 or G2/M checkpoints, to allow for DNA repair or, if the damage is too severe, trigger programmed cell death. nih.govnih.gov

Some studies on xanthone derivatives have indicated their ability to interfere with cell cycle progression and activate the p53 pathway. The activation of p53 often leads to the upregulation of its downstream target, p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest. nih.gov While direct evidence for this compound is limited, the known behavior of the xanthone class suggests that its antiproliferative effects could be mediated through the p53 pathway. This would involve the stabilization and activation of p53, leading to cell cycle arrest and potentially apoptosis in specific cancer cell lines.

Antimicrobial Mechanisms of Action (In Vitro Investigations)

The xanthone scaffold is a recurring motif in compounds exhibiting a broad spectrum of antimicrobial activities.

Antifungal Activities Against Pathogenic Fungi: Mechanistic Insights (e.g., efflux pump inhibition)

A significant challenge in treating fungal infections is the emergence of drug resistance, often mediated by the overexpression of efflux pumps. nih.gov These membrane transporters, belonging mainly to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively expel antifungal agents from the cell, reducing their intracellular concentration and efficacy. nih.gov

Inhibition of these efflux pumps is a promising strategy to overcome antifungal resistance. researchgate.net Xanthones and their synthetic isosteres, thioxanthones, have been reported as potential efflux pump inhibitors (EPIs). nih.gov By blocking the action of these pumps, EPIs can restore the susceptibility of resistant fungal strains to conventional antifungal drugs. The mechanism of inhibition can involve competitive or non-competitive binding to the efflux pump, thereby preventing the extrusion of the antifungal agent. This synergistic approach could enhance the efficacy of existing antifungal therapies. nih.gov

Table 2: Major Efflux Pumps in Pathogenic Fungi

| Pump Family | Representative Pump | Organism | Substrates |

|---|---|---|---|

| ABC | Cdr1p, Cdr2p | Candida albicans | Azoles, other xenobiotics |

| ABC | Pdr5p | Saccharomyces cerevisiae | Various drugs |

| MFS | Mdr1p | Candida albicans | Fluconazole, other drugs |

| MFS | NorA | Staphylococcus aureus (Bacterial) | Fluoroquinolones, biocides |

This table provides examples of well-characterized efflux pumps; xanthones may act as inhibitors for some of these or related pumps. nih.govnih.govmdpi.com

Antimycobacterial Activities: In Vitro Efficacy and Target Analysis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the discovery of novel antimycobacterial agents. nih.gov In vitro efficacy of new compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against pathogenic mycobacterial strains, including multidrug-resistant isolates. nih.gov

While specific antimycobacterial data for this compound is not prominently available, the general approach involves screening against various mycobacterial species. Potential molecular targets for antimycobacterial agents are diverse. One such target that has been successfully inhibited by other heterocyclic compounds is leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. nih.gov Inhibition of this enzyme effectively halts bacterial growth. Molecular docking studies can be utilized to predict the binding of xanthone derivatives to mycobacterial targets like LeuRS, guiding the synthesis of more potent analogues. nih.gov The lipophilicity of a compound is also a critical factor, as it influences the ability to penetrate the complex, mycolic acid-rich cell wall of mycobacteria. nih.gov

Table 3: Common Methods for In Vitro Antimycobacterial Efficacy Analysis

| Method | Description | Endpoint |

|---|---|---|

| Broth Microdilution | Serial dilutions of the compound are incubated with a standardized bacterial inoculum in a liquid medium. | Minimum Inhibitory Concentration (MIC) - the lowest concentration that inhibits visible growth. |

| Agar (B569324) Proportion Method | The compound is incorporated into solid agar medium at various concentrations, which is then inoculated with mycobacteria. | MIC is determined by observing the concentration that inhibits colony formation. |

| Target-Based Assays | Biochemical assays to measure the inhibition of specific enzymes essential for mycobacterial survival (e.g., LeuRS). | IC50 - the concentration that inhibits 50% of the enzyme's activity. |

These methods are standard for evaluating potential antimycobacterial compounds. nih.gov

Antibacterial Activities: In Vitro Spectrum and Cellular Targets

The antibacterial potential of xanthones has been demonstrated against a wide range of bacteria, including clinically significant pathogens. The efficacy of these compounds is often linked to the specific substitution patterns on the xanthone scaffold, including the presence and location of hydroxyl, methoxy, and prenyl groups. nih.govtandfonline.com

In Vitro Spectrum of Activity:

Research on various xanthone derivatives has revealed a broad spectrum of antibacterial activity, with many compounds showing notable potency against Gram-positive bacteria. nih.gov Strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Enterococcus species have been shown to be susceptible to different xanthones. tandfonline.comnih.govnih.gov For instance, α-mangostin, a well-studied xanthone, exhibits significant inhibitory effects against MRSA. nih.gov The activity against Gram-negative bacteria is also reported for some xanthones, although often to a lesser extent. nih.gov

Cellular Targets and Mechanisms of Action:

The antibacterial mechanisms of xanthones are multifaceted and can involve the disruption of key bacterial structures and metabolic processes. researchgate.netbiomedgrid.comnih.gov

Cell Membrane and Cell Wall Disruption: A primary mode of action for many xanthones is the perturbation of the bacterial cell membrane and cell wall. nih.govresearchgate.net These compounds can interact with the lipid bilayer of the cell membrane, leading to increased permeability and the leakage of intracellular components. For Gram-positive bacteria, some xanthones have been shown to interact with lipoteichoic acid, while in Gram-negative bacteria, interactions with lipopolysaccharides have been observed, both contributing to the disruption of the cell envelope. nih.gov

Inhibition of Macromolecular Synthesis: Certain xanthones have been found to interfere with the synthesis of essential macromolecules, such as nucleic acids. nih.gov This can occur through the inhibition of key enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair in bacteria. By forming stable complexes with these enzymes, xanthones can effectively halt bacterial proliferation. nih.gov

Efflux Pump Inhibition: Multidrug resistance in bacteria is often mediated by efflux pumps that actively transport antibiotics out of the cell. mdpi.com Several xanthone derivatives have been identified as efflux pump inhibitors. mdpi.comnih.gov By blocking these pumps, xanthones can restore the efficacy of conventional antibiotics and overcome resistance mechanisms. This suggests a potential synergistic role for these compounds when used in combination with other antibacterial agents.

The specific cellular targets of this compound have not been empirically determined. However, based on the known mechanisms of other xanthones, it is plausible that its antibacterial action, if present, would involve one or more of the aforementioned targets. The presence of the hydroxyl and methoxy groups would dictate its ability to interact with bacterial membranes and enzymes.

Interactive Data Table: Antibacterial Activity of Selected Xanthones

The following table summarizes the minimum inhibitory concentration (MIC) values for representative xanthone compounds against various bacterial strains, illustrating the general antibacterial potential within this chemical class.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

| α-Mangostin | Staphylococcus aureus (MRSA) | 1.57-12.5 nih.gov |

| γ-Mangostin | Staphylococcus aureus (MRSA) | 3.13 nih.gov |

| γ-Mangostin | Staphylococcus aureus (MSSA) | 6.25 nih.gov |

| γ-Mangostin | Enterococcus (VRE) | 6.25 nih.gov |

| Rubraxanthone | Staphylococcus aureus | 0.31-1.25 nih.gov |

| Questin | Gram-positive & Gram-negative bacteria | <50 nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1 Hydroxy 3,8 Dimethoxy 9h Xanthen 9 One and Its Analogues

Correlating Substituent Patterns with Biological Efficacy at the Molecular Level

The biological activity of xanthone (B1684191) derivatives is intricately linked to the nature and position of substituents on their tricyclic core. For 1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one, the hydroxyl group at the C-1 position and the methoxy (B1213986) groups at C-3 and C-8 are the primary determinants of its physicochemical properties and subsequent biological interactions.

Studies on various xanthone analogues have consistently highlighted the importance of hydroxylation and methoxylation patterns for activities such as antioxidant, anti-inflammatory, and anticancer effects. For instance, research on a series of 3-O-substituted xanthone derivatives revealed that the nature of the substituent at the C-3 position significantly influences their acetylcholinesterase (AChE) inhibitory activity. While direct SAR studies on a series of this compound analogues are not extensively documented in publicly available research, we can infer potential relationships based on broader xanthone studies.

The presence of a hydroxyl group at C-1 is often associated with the ability to chelate metal ions and participate in hydrogen bonding with biological targets. The methoxy groups at C-3 and C-8 contribute to the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic pockets within proteins.

To illustrate the impact of substituent patterns on biological activity in the broader xanthone class, the following table summarizes findings from various studies. It is important to note that these are not direct analogues of this compound but provide valuable insights into the role of different functional groups.

| Compound/Analogue Series | Substitution Pattern | Biological Activity | Key Findings |

| 3-O-Substituted Xanthones | Varied alkyl and aryl groups at C-3 | Acetylcholinesterase Inhibition | The length and nature of the substituent at C-3 directly impact inhibitory potency. |

| Hydroxylated Xanthones | Multiple hydroxyl groups | Antioxidant Activity | The number and position of hydroxyl groups correlate with radical scavenging ability. |

| Aminated Xanthones | Amino groups at various positions | Antitumor Activity | The presence of specific amine-containing motifs can enhance cytotoxicity against cancer cell lines. |

Elucidating Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, a putative pharmacophore can be constructed based on its key functional groups and the known interactions of similar molecules.

The key pharmacophoric features are likely to include:

A Hydrogen Bond Donor: The hydroxyl group at the C-1 position is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrogen Bond Acceptors: The carbonyl group of the γ-pyrone ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.

An Aromatic Ring System: The planar tricyclic xanthone core provides a large surface area for π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within a target protein.

Hydrophobic Features: The methoxy groups and the benzene (B151609) rings contribute to the molecule's hydrophobicity, facilitating interactions with nonpolar regions of a binding site.

The spatial arrangement of these features is critical. The relative positions of the hydroxyl and methoxy groups on the xanthone scaffold create a specific three-dimensional structure that will be selectively recognized by its biological target.

Computational Approaches to SAR/SMR Derivation

In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have become indispensable tools for predicting the biological activity of compounds and understanding their mechanism of action.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogues of this compound, various molecular descriptors could be calculated, including:

Electronic Descriptors: Such as partial atomic charges and dipole moments, which would quantify the influence of the hydroxyl and methoxy groups on the electron distribution of the molecule.

Steric Descriptors: Like molecular volume and surface area, which would describe the size and shape of the analogues.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which would model the compound's lipophilicity.

By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values), a predictive QSAR model could be developed. This model would allow for the virtual screening of new, more potent analogues.

Molecular docking simulations can provide a more detailed, three-dimensional view of how this compound and its analogues might bind to a specific protein target. These simulations place the ligand into the binding site of a receptor and calculate the binding affinity based on the intermolecular interactions formed. Such studies can:

Identify the most likely binding pose of the ligand.

Highlight the key amino acid residues involved in the interaction.

Explain the observed SAR by showing how different substituents on the xanthone scaffold enhance or diminish binding affinity.

For example, docking studies on other xanthone derivatives have shown that the xanthone ring often engages in π-π stacking interactions, while peripheral hydroxyl and methoxy groups form crucial hydrogen bonds with the target protein. Similar interactions would be expected for this compound.

While specific computational studies on this compound are not widely reported, the application of these methods holds great promise for elucidating its SAR and SMR and for guiding the design of novel analogues with improved therapeutic potential.

Analytical Method Development and Validation for Quantitative Analysis of 1 Hydroxy 3,8 Dimethoxy 9h Xanthen 9 One

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of xanthones due to its high resolution, sensitivity, and applicability to a wide range of polar and non-polar compounds.

Chromatographic Conditions: The development of an HPLC method for 1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one would typically involve a reversed-phase approach. A standard C18 column is often the stationary phase of choice for xanthone (B1684191) analysis. nih.govnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with a small percentage of an acid like formic acid to improve peak shape and resolution. nih.gov

For instance, a gradient elution can be employed to effectively separate a variety of xanthones. A typical gradient might start with a lower concentration of the organic solvent and gradually increase it over the course of the analysis. nih.gov Isocratic elution, where the mobile phase composition remains constant, can also be effective and simpler for routine analysis if adequate separation is achieved. nih.govresearchgate.net A flow rate of around 1.0 mL/min is common for standard analytical columns. nih.govresearchgate.net

Detection: Detection is most commonly performed using a UV-Vis or a photodiode array (PDA) detector. Xanthones exhibit characteristic UV absorbance, and a wavelength of around 254 nm is frequently used for their detection. nih.gov A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment.

Table 1: Exemplary HPLC Conditions for Xanthone Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-5 min, 12% B; 5-15 min, 12-15% B; 15-40 min, 15-35% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Note: These are generalized conditions and would require optimization for this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, the direct analysis of many xanthones, including hydroxylated derivatives like this compound, can be challenging due to their relatively low volatility and potential for thermal degradation.

Derivatization: To overcome these limitations, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte. For compounds containing hydroxyl groups, silylation is a common derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

While less common for hydroxylated xanthones, derivatization with reagents like xanthydrol has been successfully used for the GC-MS analysis of other types of compounds, such as acrylamide. researchgate.netnih.gov This suggests that derivatization is a key step in developing a GC-MS method for this class of compounds.

Analytical Parameters: Following derivatization, the sample is injected into the GC-MS system. A non-polar or medium-polarity capillary column, such as a DB-5ms, is typically used. The oven temperature is programmed to ramp up to facilitate the separation of the analytes. The mass spectrometer is operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Table 2: Potential GC-MS Parameters for Derivatized Xanthone Analysis

| Parameter | Condition |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow |

| Oven Program | Initial temp. 150°C, ramp to 300°C at 10°C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

| Note: These parameters are hypothetical and would need to be optimized for the TMS-derivative of this compound. |

Spectrophotometric and Fluorometric Assay Development for Quantification

UV-Vis Spectrophotometry: Xanthones possess a characteristic chromophore that absorbs light in the ultraviolet-visible region. researchgate.net The UV spectrum of a xanthone typically shows distinct absorption bands. For instance, studies on similar xanthone derivatives have reported maximum absorption wavelengths (λmax) around 243 nm and 316 nm. researchgate.netugm.ac.id To develop a spectrophotometric assay, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of this compound at its λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Fluorometric Assays: Some xanthone derivatives exhibit fluorescence, which can be exploited for highly sensitive quantification. rsc.org While the fluorescence properties of this compound are not extensively documented, related compounds have shown fluorescence emission. rsc.org The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths. A calibration curve would then be prepared by plotting fluorescence intensity against the concentration of standard solutions. The presence of hydroxyl and methoxy (B1213986) groups on the xanthone scaffold can influence the fluorescence quantum yield and the emission wavelength. mdpi.com

Table 3: Spectrophotometric and Fluorometric Parameters for Xanthone Analysis

| Method | Parameter | Typical Value/Range |

| UV-Vis Spectrophotometry | λmax | ~240-250 nm and ~310-320 nm |

| Solvent | Methanol or Ethanol | |

| Fluorometry | Excitation λ | To be determined (likely in the UV range) |

| Emission λ | To be determined (likely in the blue-green region) | |

| Solvent | To be determined | |

| Note: The specific wavelengths for this compound need to be experimentally determined. |

Method Validation Parameters

The validation of an analytical method is essential to ensure its reliability for its intended purpose. The validation should be performed according to guidelines from the International Council for Harmonisation (ICH). nih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov For HPLC and spectrophotometric methods for xanthones, linearity is often demonstrated over a concentration range with a correlation coefficient (r²) greater than 0.999. nih.govugm.ac.id

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. For xanthone analysis, acceptable recovery is typically within 98-102%. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For xanthone analysis, RSD values of less than 2% are generally considered acceptable. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These values are crucial for determining the sensitivity of the method. For HPLC analysis of xanthones, LOD and LOQ values can be in the low µg/mL to ng/mL range. tandfonline.comakjournals.com

Table 4: Typical Method Validation Parameters for Xanthone Analysis by HPLC

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2% |

| LOD | 0.02 - 0.5 µg/mL |

| LOQ | 0.06 - 1.5 µg/mL |

| Note: These values are based on published data for other xanthones and serve as a general guideline. |

Conclusion and Future Directions in the Academic Research of 1 Hydroxy 3,8 Dimethoxy 9h Xanthen 9 One

Summary of Current Research Landscape

The current research landscape for 1-Hydroxy-3,8-dimethoxy-9H-xanthen-9-one is characterized by a notable scarcity of dedicated studies. While the broader family of xanthones is the subject of extensive investigation, this particular isomer remains largely unexplored. However, research on structurally similar compounds provides valuable insights into its potential properties.

For instance, studies on the isomeric compound, 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one, isolated from Ajuga bracteosa, have demonstrated significant antioxidant, anti-diabetic, antiglycation, and α-glucosidase inhibitory activities. researchgate.net Another related compound, 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one, also known as Swerchirin or Methylbellidifolin, has been identified in various plant species. nist.gov The research on these related molecules suggests that this compound likely possesses a range of biological activities worthy of investigation. The primary source of information on this specific compound is often limited to chemical databases that confirm its structure and basic properties.

The synthesis of xanthone (B1684191) derivatives is a well-established field, with methods like the Grover, Shah, and Shah (GSS) reaction, which involves the cyclodehydration of 2,2′-dihydroxybenzophenones, being a traditional approach. mdpi.com Modern synthetic strategies continue to be developed to improve yields and introduce diverse functionalities to the xanthone core. researchgate.netacs.org

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap concerning this compound is the near-complete absence of experimental data on its biological activities. While inferences can be drawn from related isomers, dedicated in vitro and in vivo studies are required to elucidate its specific pharmacological profile.

Key unexplored research avenues include:

Comprehensive Biological Screening: A systematic evaluation of its potential as an anticancer, anti-inflammatory, antimicrobial, and antiviral agent is warranted. mdpi.com Given the activity of similar compounds, particular attention could be paid to its antioxidant and enzyme inhibitory potential. researchgate.net

Mechanism of Action Studies: For any identified biological activity, subsequent research should focus on elucidating the underlying molecular mechanisms. This could involve investigating interactions with specific enzymes, signaling pathways, or protein receptors.

Isolation and Natural Occurrence: While structurally similar xanthones are of natural origin, the natural sources of this compound, if any, are not well-documented. nih.gov Phytochemical investigations to identify and isolate this compound from plant, fungal, or lichen sources would be a valuable contribution.

Comparative Studies: A direct comparative study of the biological activities of this compound against its other isomers, such as the 3,5-dimethoxy and 3,7-dimethoxy analogues, would provide crucial structure-activity relationship (SAR) data.

Potential for Further Exploration of Novel Derivatives and Biological Activities

The core structure of this compound serves as a promising scaffold for the synthesis of novel derivatives with potentially enhanced or novel biological activities. The existing hydroxyl and methoxy (B1213986) groups offer sites for chemical modification.

Future research could focus on:

Derivatization Strategies: